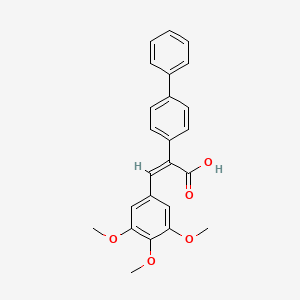

(Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid

Description

(Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid is a synthetic cinnamic acid derivative characterized by a Z-configured α,β-unsaturated carboxylic acid backbone. Its structure features a 3,4,5-trimethoxyphenyl group at the β-position and a 4-phenylphenyl (biphenyl) substituent at the α-position. The trimethoxy substitution pattern is associated with enhanced bioactivity, particularly in modulating enzyme inhibition and anticancer properties, while the biphenyl moiety may contribute to improved lipophilicity and target binding . This compound is structurally inspired by natural phenolic acids like 3,4,5-trimethoxycinnamic acid (TMCA) but modified to optimize pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

(Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O5/c1-27-21-14-16(15-22(28-2)23(21)29-3)13-20(24(25)26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,25,26)/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBZINXZBCPRCI-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(/C2=CC=C(C=C2)C3=CC=CC=C3)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of cinnamic acid derivatives with 3,4,5-trimethoxyphenyl (TMP) substituents. Key analogues and their comparative attributes are outlined below:

Key Comparative Insights

Stereochemistry and Bioactivity :

- The Z-configuration in the target compound may influence hydrogen bonding and π-π stacking interactions compared to the more common E-isomers (e.g., TMCA). This could alter binding to enzymes like AChE or tubulin .

- TMCA derivatives with E-configurations exhibit moderate cholinesterase inhibition, while Z-isomers remain underexplored in the provided evidence .

Substituent Effects: Biphenyl vs. Electron-Withdrawing Groups: Chloro or fluoro substituents in TMCA esters improve inhibitory potency and selectivity (e.g., 2-chlorophenyl derivative’s IC50 = 32.46 µM for BChE) . The absence of such groups in the target compound suggests its activity profile may differ.

Mechanistic Divergence: TMCA derivatives primarily act as cholinesterase inhibitors, while gallic acid-based indanones (e.g., Compound 8) target tubulin polymerization. The target compound’s biphenyl-TMP hybrid structure could bridge these mechanisms, though direct evidence is lacking .

Synthetic Accessibility :

- Schiff base-based TMP derivatives (e.g., compounds in ) require multistep syntheses involving hydrazide-aldehyde condensations. In contrast, the target compound’s synthesis likely involves Heck coupling or similar methods for Z-selective α,β-unsaturated acid formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.